

# Structural elucidation of N-desmethyloanzapine using NMR and mass spectrometry

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## Compound of Interest

Compound Name: Desmethyloanzapine

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## Structural Elucidation of N-desmethyloanzapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of N-**desmethyloanzapine**, a primary metabolite of the atypical antipsychotic olanzapine. This document details the analytical techniques, experimental protocols, and key data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are pivotal for the unequivocal identification and characterization of this metabolite.

### Introduction

N-**desmethyloanzapine** is a significant circulating metabolite of olanzapine, an established medication for the treatment of schizophrenia and bipolar disorder. The metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP1A2 in the liver.[1] Accurate identification and structural confirmation of N-**desmethyloanzapine** are critical for understanding the pharmacokinetics, metabolism, and potential pharmacological activity of olanzapine and its derivatives. This guide focuses on the application of NMR and mass spectrometry for the definitive structural elucidation of N-**desmethyloanzapine**.

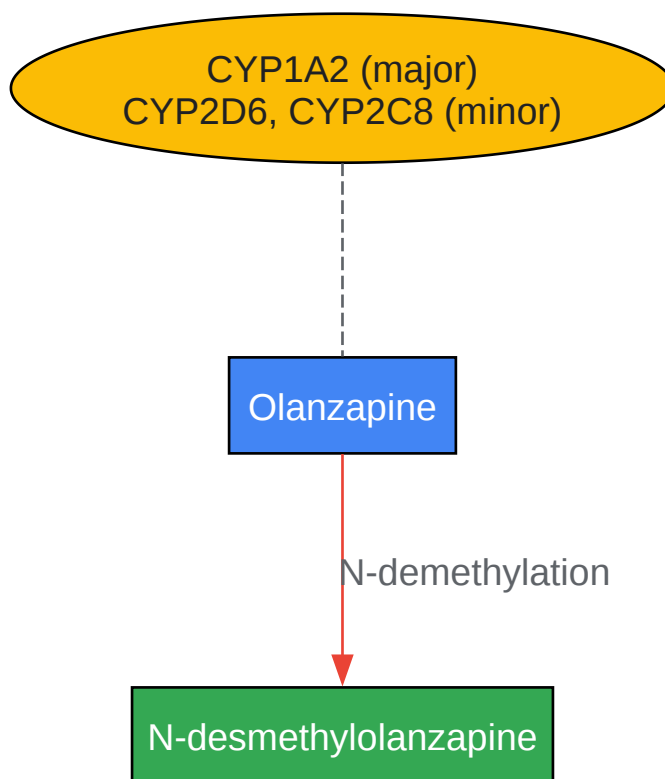
### Physicochemical Properties

A summary of the key physicochemical properties of N-**desmethyloanzapine** is presented in the table below.

Property	Value
IUPAC Name	2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][2,3]benzodiazepine
Synonyms	4'-Desmethyloanzapine, Desmethyloanzapine, LY170055
Molecular Formula	C <sub>16</sub> H <sub>18</sub> N <sub>4</sub> S
Molecular Weight	298.41 g/mol
CAS Number	161696-76-0

## Metabolic Pathway of Olanzapine to N-desmethyloanzapine

The metabolic pathway from olanzapine to N-**desmethyloanzapine** is a crucial aspect of its biotransformation. The following diagram illustrates this enzymatic conversion.



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Metabolic conversion of olanzapine.

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. While complete experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for N-**desmethyloanzapine** are not widely available in the public domain, high-quality predicted spectra provide valuable insights for its structural confirmation. The key distinguishing feature in the  $^1\text{H}$  NMR spectrum of N-**desmethyloanzapine** compared to olanzapine is the absence of the N-methyl signal.

### Predicted $^1\text{H}$ NMR Spectral Data

The following table summarizes the predicted  $^1\text{H}$  NMR chemical shifts for N-**desmethyloanzapine**. These predictions are based on computational models and are essential for guiding the interpretation of experimental data.

Atom	Predicted <sup>1</sup> H Chemical Shift (ppm)	Multiplicity
Aromatic Protons	6.8 - 7.5	m
Thiophene Proton	~6.7	s
Piperazine Protons	2.8 - 3.5	m
Thiophene-CH <sub>3</sub>	~2.3	s
Piperazine-NH	Variable (broad)	s

Note: Predicted chemical shifts can vary depending on the software and parameters used. Experimental verification is crucial.

## Predicted <sup>13</sup>C NMR Spectral Data

The predicted <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule. The absence of the N-methyl carbon signal is a key diagnostic feature.

Atom Type	Predicted <sup>13</sup> C Chemical Shift (ppm)
Aromatic/Thiophene Carbons	115 - 160
Piperazine Carbons	45 - 55
Thiophene-CH <sub>3</sub>	~15

Note: As with <sup>1</sup>H NMR, these are predicted values and require experimental confirmation.

## Experimental Protocol for NMR Spectroscopy

For the definitive structural elucidation of N-**desmethyloanzapine**, the following experimental protocol for NMR analysis is recommended.

Sample Preparation:

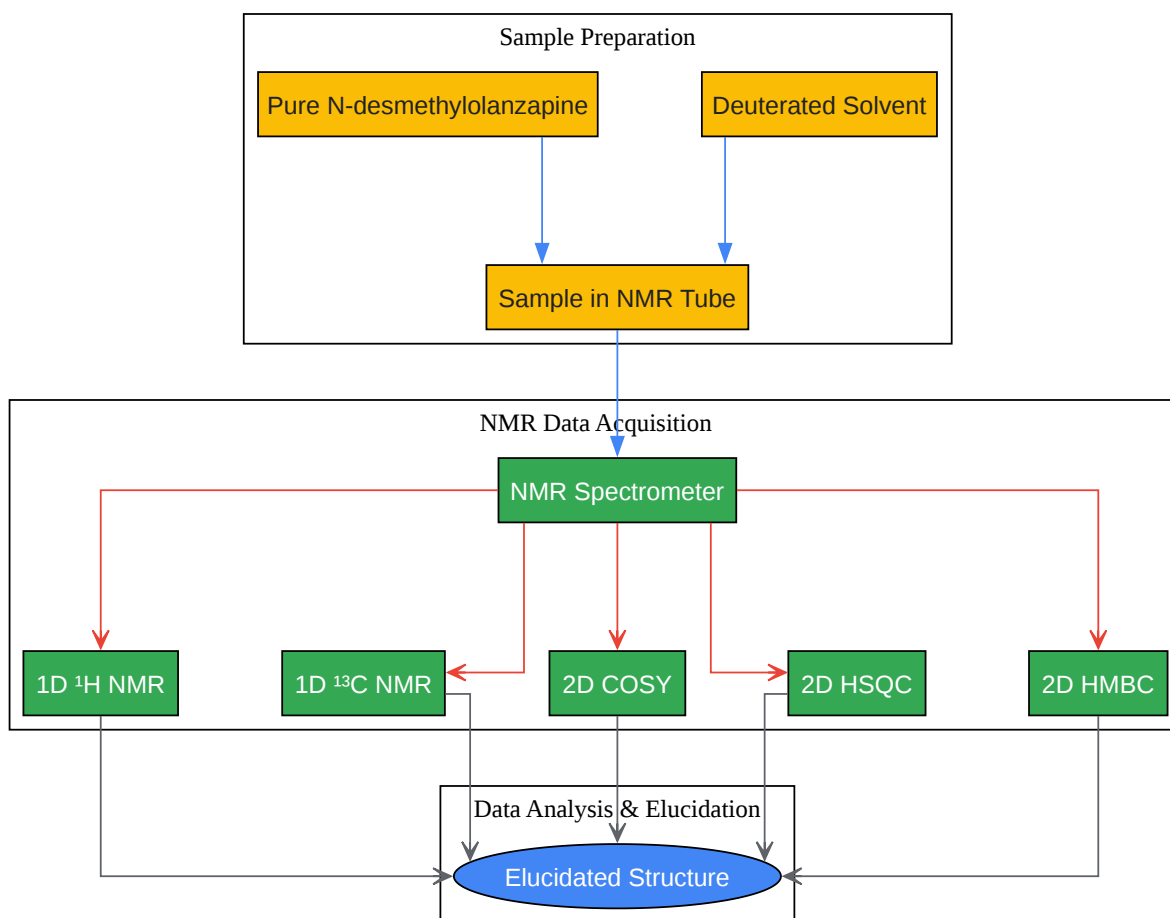
- Dissolve 5-10 mg of purified N-**desmethyloanzapine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).

- Transfer the solution to a 5 mm NMR tube.

#### NMR Data Acquisition:

- Acquire a  $^1\text{H}$  NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
- Acquire a  $^{13}\text{C}$  NMR spectrum, including a DEPT-135 experiment to differentiate between CH,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.
- Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
- An HMBC (Heteronuclear Multiple Bond Correlation) experiment should be conducted to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

The following diagram illustrates a typical workflow for NMR-based structure elucidation.



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NMR experimental workflow.

## Structural Elucidation by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of a molecule, providing strong evidence for its structure. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition.

## High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of N-**desmethyloanzapine**.

Ion	Calculated m/z
[M+H] <sup>+</sup>	299.1325
[M+Na] <sup>+</sup>	321.1144

## Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecule ([M+H]<sup>+</sup>) and analyze the resulting product ions. The fragmentation pattern provides valuable structural information. The table below lists the predicted major product ions for N-**desmethyloanzapine**.

Precursor Ion (m/z)	Product Ion (m/z)	Putative Fragment Structure
299.1	256.1	[M+H - C <sub>2</sub> H <sub>5</sub> N] <sup>+</sup>
299.1	198.1	[M+H - C <sub>4</sub> H <sub>9</sub> N <sub>2</sub> ] <sup>+</sup>

Data derived from predicted spectra and fragmentation patterns of similar compounds.

## Experimental Protocol for LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the analysis of N-**desmethyloanzapine** in complex matrices.

Chromatographic Conditions:

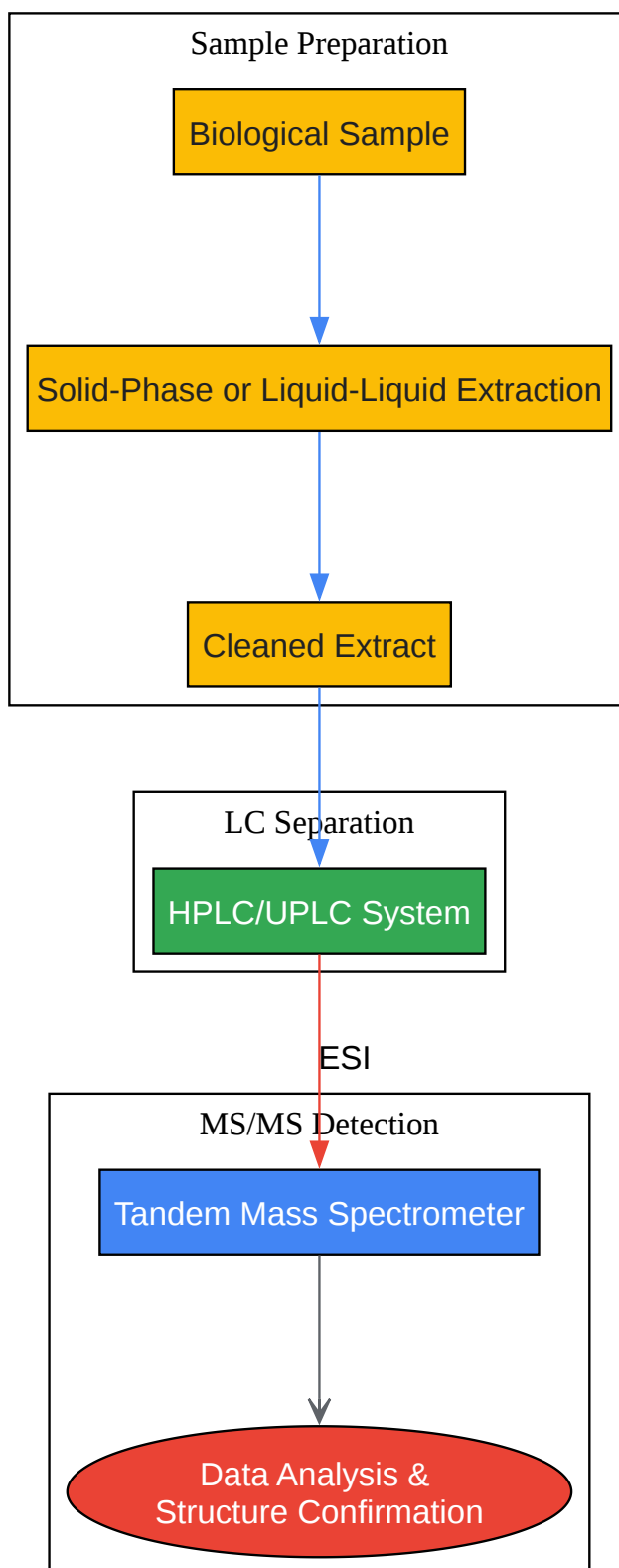
- Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5  $\mu$ m particle size).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.

#### Mass Spectrometry Conditions:

- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, using the transitions listed in the table above.
- Collision Energy: Optimized for each transition to achieve maximum fragment ion intensity.

The following diagram outlines the workflow for LC-MS/MS analysis.





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LC-MS/MS experimental workflow.

## Conclusion

The structural elucidation of N-**desmethyloanzapine** is reliably achieved through the combined application of NMR spectroscopy and mass spectrometry. While experimental NMR data is not abundantly available in public databases, predicted spectra serve as a robust guide for confirmation. Mass spectrometry, particularly HRMS and MS/MS, provides definitive evidence for the molecular formula and key structural fragments. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists involved in the analysis of olanzapine and its metabolites, ensuring accurate identification and characterization in drug development and clinical studies.

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## References

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